molecular formula C6H12FO5P B3122206 2-diethoxyphosphoryl-2-fluoro-acetic Acid CAS No. 30094-32-7

2-diethoxyphosphoryl-2-fluoro-acetic Acid

Cat. No.: B3122206
CAS No.: 30094-32-7
M. Wt: 214.13 g/mol
InChI Key: XVVDJXADJFNWAZ-UHFFFAOYSA-N
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Description

2-diethoxyphosphoryl-2-fluoro-acetic acid is an organic compound with the molecular formula C8H16FO5P. It is a colorless to almost colorless liquid with a density of 1.194 g/mL at 25°C . This compound is known for its unique structure, which includes both fluorine and phosphorus atoms, making it a valuable reagent in organic synthesis.

Chemical Reactions Analysis

2-diethoxyphosphoryl-2-fluoro-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-diethoxyphosphoryl-2-fluoro-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-diethoxyphosphoryl-2-fluoro-acetic acid involves its ability to act as a nucleophile in various chemical reactions. The presence of the fluorine atom enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Properties

IUPAC Name

2-diethoxyphosphoryl-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FO5P/c1-3-11-13(10,12-4-2)5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVDJXADJFNWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)O)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-diethoxyphosphoryl-2-fluoro-acetic Acid
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2-diethoxyphosphoryl-2-fluoro-acetic Acid
Reactant of Route 3
2-diethoxyphosphoryl-2-fluoro-acetic Acid
Reactant of Route 4
2-diethoxyphosphoryl-2-fluoro-acetic Acid
Reactant of Route 5
2-diethoxyphosphoryl-2-fluoro-acetic Acid
Reactant of Route 6
2-diethoxyphosphoryl-2-fluoro-acetic Acid

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